molecular formula C7H16N2 B1427454 (3-Methylpiperidin-2-yl)methanamine CAS No. 1479901-17-1

(3-Methylpiperidin-2-yl)methanamine

Cat. No.: B1427454
CAS No.: 1479901-17-1
M. Wt: 128.22 g/mol
InChI Key: LXTOOORAYUNLJK-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-2-yl)methanamine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-2-yl)methanamine typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium catalysts to facilitate the hydrogenation process . The reaction conditions often involve moderate temperatures and pressures to ensure the efficient conversion of starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that include the protection of functional groups, selective methylation, and subsequent deprotection. These steps are optimized to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .

Scientific Research Applications

(3-Methylpiperidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include the modulation of neurotransmitter levels or the inhibition of specific metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpiperidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other organic compounds .

Properties

IUPAC Name

(3-methylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-3-2-4-9-7(6)5-8/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTOOORAYUNLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylpiperidin-2-yl)methanamine
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(3-Methylpiperidin-2-yl)methanamine
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(3-Methylpiperidin-2-yl)methanamine
Reactant of Route 4
(3-Methylpiperidin-2-yl)methanamine
Reactant of Route 5
(3-Methylpiperidin-2-yl)methanamine
Reactant of Route 6
(3-Methylpiperidin-2-yl)methanamine

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